Clomiphene citrate
Overview
Description
Clomiphene citrate is a nonsteroidal, ovulatory stimulant that acts as a selective estrogen receptor modulator. It is primarily used to treat infertility in women who do not ovulate, including those with polycystic ovary syndrome . This compound is known for its ability to induce ovulation by stimulating the release of gonadotropins from the anterior pituitary .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clomiphene citrate involves the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base, followed by the addition of diethylamine . The reaction is typically carried out in an organic solvent such as toluene or xylene under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of acetic acid or trifluoroacetic acid as catalysts to improve the yield and purity of the final product . The process includes multiple purification steps, such as recrystallization and chromatography, to ensure the desired isomeric composition of the compound .
Chemical Reactions Analysis
Types of Reactions: Clomiphene citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 4-hydroxyclomiphene, a major active metabolite.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: 4-Hydroxyclomiphene.
Reduction: Amine derivatives of clomiphene.
Substitution: Various substituted clomiphene derivatives.
Scientific Research Applications
Clomiphene citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of selective estrogen receptor modulators.
Biology: this compound is employed in research on hormonal regulation and reproductive biology.
Medicine: It is extensively used in clinical studies to treat infertility and polycystic ovary syndrome.
Industry: The compound is utilized in the pharmaceutical industry for the development of fertility treatments.
Mechanism of Action
Clomiphene citrate acts by binding to estrogen receptors in the hypothalamus, thereby blocking the negative feedback of estrogen on gonadotropin release . This leads to an increase in the secretion of gonadotropin-releasing hormone, which in turn stimulates the release of follicle-stimulating hormone and luteinizing hormone from the anterior pituitary . These hormones promote the growth and maturation of ovarian follicles, leading to ovulation .
Comparison with Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.
Letrozole: An aromatase inhibitor used for ovulation induction in women with polycystic ovary syndrome.
Uniqueness of Clomiphene Citrate: this compound is unique in its dual isomer composition, consisting of zu-clomiphene and en-clomiphene . This dual isomer structure contributes to its mixed estrogenic and antiestrogenic effects, making it particularly effective for inducing ovulation .
Properties
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
911-45-5 (Parent) | |
Record name | Clomiphene citrate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020337 | |
Record name | Clomiphene citrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50-41-9, 43054-45-1 | |
Record name | Clostilbegit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomiphene citrate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomiphene citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043054451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clomiphene citrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifen dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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